Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate
Description
Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a tert-butyl carbamate group at the 3-position. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of AZD5718, a drug candidate for coronary artery disease . Its carbamate group acts as a protective moiety for amines, enabling selective deprotection during multi-step syntheses. The compound’s relevance stems from its structural versatility, allowing modifications to optimize pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C11H18N4O2 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
tert-butyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-8-6-13-15-5-4-12-7-9(8)15/h6,12H,4-5,7H2,1-3H3,(H,14,16) |
InChI Key |
XFYAYUWMSWKFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2CNCCN2N=C1 |
Origin of Product |
United States |
Preparation Methods
EDC/HOBT-Mediated Amide Bond Formation
A prevalent method for constructing carbamate-linked intermediates involves coupling carboxylic acids with amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT). For example, (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid was reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C. This protocol achieved yields of 71.8–86% , with optimal performance in DCM due to improved solubility and reduced side reactions. Critical parameters include:
-
Stoichiometry : A 1:1 molar ratio of acid to amine, with excess EDC (1.5 eq) to drive the reaction.
-
Workup : Sequential washes with NaHCO₃ and brine minimized impurities, while flash chromatography (ethyl acetate) provided high-purity products.
A comparative study revealed that substituting DMF for DCM reduced yields to 47.5% under identical conditions, likely due to increased side reactions with polar aprotic solvents.
Temperature and Solvent Optimization
Reaction temperatures significantly impact coupling efficiency. For instance, maintaining 0–5°C during reagent addition minimized epimerization and decomposition, while room-temperature stirring (4–16 hours) ensured complete conversion. Solvent screening highlighted acetonitrile as a viable alternative, enabling a 65–70°C reaction with diisopropylethylamine (DIPEA), albeit with a slight yield drop to 82%.
Suzuki-Miyaura Cross-Coupling for Heterocyclic Assembly
Boronate Ester Preparation
The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester exemplifies a critical step in accessing pyrazolo-pyrazine precursors. Utilizing bis(pinacolato)diboron and Pd(dppf)Cl₂ , this reaction achieved 93% yield under inert conditions at 80°C. Key considerations include:
Coupling with Aryl Halides
Subsequent Suzuki coupling with 1-[4-(4-amino-3-bromophenyl)piperidin-1-yl]ethanone in toluene/ethanol (2:1) at 80°C afforded the biaryl product in 93% yield . The use of Pd(PPh₃)₄ and aqueous Na₂CO₃ facilitated rapid transmetalation, while post-reaction washes with NaHCO₃ ensured neutralization of residual acids.
Carbamate Protection and Deprotection Dynamics
Stability Under Acidic Conditions
The Boc group demonstrates stability in amide coupling environments (pH 7–9) but is cleaved under strong acids (e.g., HCl in dioxane). This selectivity enables orthogonal protection strategies in multi-step syntheses.
Comparative Analysis of Synthetic Routes
The EDC/HOBT method is preferred for small-scale syntheses requiring precise stereocontrol, whereas Suzuki couplings excel in constructing complex heterocycles. Boc protection remains indispensable for amine masking without side reactions.
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbamoyl Group
The tert-butyl carbamate group serves as a protective moiety for amines. Acidic hydrolysis using HCl or trifluoroacetic acid (TFA) removes this group to yield the free amine. For example:
Reaction :
Conditions :
Nucleophilic Substitution Reactions
The carbamate’s oxygen or nitrogen atoms can act as nucleophiles. For instance, alkylation or acylation reactions modify the carbamate structure:
Example :
Conditions :
Cross-Coupling Reactions
The pyrazolo-pyrazine core participates in palladium-catalyzed cross-couplings, enabling derivatization at specific positions:
Suzuki-Miyaura Coupling
Reaction :
Conditions :
Hydrolysis and Functional Group Interconversion
The carbamate undergoes hydrolysis under basic conditions to form carboxylic acids or amides:
Example :
Conditions :
Ring-Opening and Rearrangement
Under strong acidic or oxidative conditions, the tetrahydropyrazine ring may undergo dehydrogenation or ring expansion:
Example :
Conditions :
Critical Analysis
-
Reactivity Trends : The tert-butyl carbamate group enhances solubility and stability during synthesis but requires acidic conditions for removal .
-
Limitations : Cross-couplings may require optimization to avoid side reactions at the pyrazine nitrogen .
-
Innovative Routes : Recent patents highlight microwave-assisted reactions for faster cyclization .
Scientific Research Applications
Anticancer Activity
Research has indicated that Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate exhibits significant cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity against human leukemia cells. The IC50 values indicated effective concentrations for inhibiting cell growth, suggesting potential for development into anticancer therapeutics.
| Study | Cell Line | IC50 Value (µM) |
|---|---|---|
| Journal of Medicinal Chemistry | Human leukemia | 15.2 |
Neuroprotective Effects
In neuropharmacological studies, this compound has been shown to protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to modulate neuroinflammation is particularly noteworthy.
| Mechanism of Action | Effect |
|---|---|
| Inhibition of oxidative stress | Protects neuronal cells |
| Modulation of inflammatory cytokines | Reduces neuroinflammation |
Inhibition of Pro-inflammatory Cytokines
Preliminary studies have highlighted the anti-inflammatory properties of this compound. In vitro assays revealed that the compound effectively reduced the production of pro-inflammatory cytokines in activated macrophages.
| Cytokine | Production Reduction (%) |
|---|---|
| TNF-alpha | 40% |
| IL-6 | 35% |
Mechanism of Action
it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation . Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[1,5-a]pyrazine Derivatives
Functional Group Variations
- Sulfonamide Derivatives : Compounds like N,N-dimethyl-4-[(6R)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide (PDB: 3K6) replace the carbamate with a sulfonamide group. This modification enhances interactions with polar residues in enzyme active sites, as seen in its binding to PI3K alpha .
- Parkin E3 Ligase Modulators: Derivatives such as (R)-(3,4-dihydroquinolin-1(2H)-yl)(4-(6-isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)phenyl)methanone incorporate bulky substituents (e.g., isopropyl groups) to improve target selectivity and metabolic stability .
Ring System Modifications
- Pyrazolo[1,5-a]pyrimidine Isosteres: Compounds like tert-butyl 5-(4'-aminobiphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (145) replace the pyrazine ring with pyrimidine, altering electronic properties and hydrogen-bonding capacity. This change impacts solubility and binding affinity, as evidenced by its 93% synthesis yield and high HRMS purity .
Key Observations :
Physical and Chemical Properties
NMR Spectral Data
Insights :
Biological Activity
Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
- Chemical Name : this compound
- CAS Number : 2041076-40-6
- Molecular Formula : C12H18N4O2
- Molecular Weight : 250.30 g/mol
The primary mechanism of action for this compound involves the inhibition of specific enzymes and receptors that are critical in various signaling pathways:
- Enzyme Inhibition : The compound has shown potential as a Bruton’s tyrosine kinase (BTK) inhibitor. BTK plays a significant role in B-cell receptor signaling and is a target for therapies in autoimmune diseases and certain cancers.
- Cellular Pathways : By inhibiting BTK, the compound disrupts B-cell activation and proliferation, leading to apoptosis in malignant B-cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- In vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects against various cancer cell lines. The IC50 values for these effects were notably lower than those of standard chemotherapeutics .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells is linked to its interference with critical survival pathways mediated by BTK .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogens : Preliminary studies suggest that it may inhibit the growth of specific pathogens such as Trypanosoma brucei, which causes sleeping sickness. The compound displayed potent activity with EC50 values comparable to established treatments .
Case Study 1: BTK Inhibition in B-cell Malignancies
A study investigated the effects of this compound on B-cell malignancies. The findings revealed:
- Cell Line Testing : The compound was tested on several B-cell lymphoma cell lines.
- Results : A significant reduction in cell viability was observed at concentrations as low as 0.5 µM.
Case Study 2: Antimicrobial Efficacy Against Trypanosoma brucei
In another research effort:
- Experimental Setup : The compound was administered to infected models.
- Outcomes : It resulted in a marked decrease in parasite load and improved survival rates compared to controls.
Data Table of Biological Activities
Q & A
Q. What are the common synthetic routes for synthesizing Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate?
Methodological Answer: The compound is typically synthesized via multi-step routes involving functionalization of the tetrahydropyrazolo[1,5-a]pyrazine core. Key approaches include:
- Ugi-Azide Condensation : Used to generate tetrazole derivatives of the core structure, enabling modular substitution (Table 5, ).
- Three-Step Synthesis : Starting from 5-nitro-2H-pyrazole-3-carboxylic acid, followed by Boc-protection and cyclization, achieving an 80% overall yield ().
- Negishi Coupling : For introducing substituents, e.g., tert-butyl groups, using Pd(dba)₂ and CPhos catalysts in THF with LiCl (59–63% yields) ().
Q. Table 1: Synthesis Methods Comparison
| Method | Steps | Yield | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| Ugi-Azide Condensation | 1 | N/A | Isocyanides, azides | |
| Three-Step Synthesis | 3 | 80% | Boc-protection, cyclization | |
| Negishi Coupling | 1 | 59–63% | Pd(dba)₂, CPhos, THF/LiCl |
Q. How is the compound structurally characterized after synthesis?
Methodological Answer: Structural confirmation relies on advanced spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Used to resolve syn/anti diastereomers and confirm regiochemistry. For example, ethyl 5,7-dimethyl derivatives were distinguished via H and C NMR ().
- X-ray Crystallography : Validates tautomeric forms and solid-state configurations, as demonstrated for related compounds like AZD5718 ().
- Regiochemical Analysis : Pyrazole alkylation/formylation followed by deprotection and cyclization ensures correct substitution patterns ().
Advanced Questions
Q. What challenges exist in achieving regiochemical control during functionalization?
Methodological Answer: Regiochemical control is critical for introducing substituents without side reactions. Key strategies include:
- Directed Deprotection : Selective Boc-group removal under acidic conditions to avoid core degradation ().
- Reductive Amination : Ensches correct cyclization of intermediates into the tetrahydropyrazolo[1,5-a]pyrazine scaffold ().
- Catalytic Coupling : Pd-mediated Negishi coupling minimizes undesired byproducts ().
Q. Table 2: Regiochemical Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Competing alkylation sites | Use of sterically hindered reagents | |
| Tautomer interference | Low-temperature NMR monitoring | |
| Side reactions in coupling | Optimized Pd catalyst loading |
Q. How does tautomerism affect the compound’s stability and bioactivity?
Methodological Answer: Tautomerism in the tetrahydropyrazolo[1,5-a]pyrazine core can influence binding affinity and metabolic stability. For example:
- Diastereomeric Tautomers : Observed in AZD5718, where tautomeric equilibria impact kinase inhibition ().
- NMR Monitoring : Detects tautomer populations in solution, guiding structure-activity relationship (SAR) studies ().
- Crystallographic Validation : Resolves tautomeric forms in solid-state, critical for drug design ().
Q. What methods optimize coupling reactions for introducing substituents?
Methodological Answer: Coupling efficiency depends on catalyst selection and reaction conditions:
- Negishi Coupling : Pd(dba)₂/CPhos in THF/LiCl achieves 59–63% yields for tert-butyl group introduction ().
- Buchwald-Hartwig Amination : For aryl/heteroaryl groups, though not explicitly reported for this compound, similar scaffolds use Cu/Pd systems ().
- Microwave-Assisted Synthesis : Reduces reaction time for thermally sensitive intermediates ().
Q. Table 3: Coupling Reaction Optimization
| Reaction Type | Catalyst System | Yield | Reference |
|---|---|---|---|
| Negishi Coupling | Pd(dba)₂, CPhos | 59–63% | |
| Reductive Amination | NaBH₃CN, MeOH | 65% |
Q. How is the compound evaluated for biological activity in kinase inhibition assays?
Methodological Answer: Bioactivity assessment involves:
- Kinase Inhibition Assays : p38 MAP kinase inhibition measured via IC₅₀ values (e.g., AS1940477 analog, ).
- Cell-Based Assays : High-throughput fluorescence assays for κ-opioid receptor agonism ().
- Structural Modifications : Introducing trifluoromethyl or phenoxyphenyl groups enhances target binding ().
Q. Table 4: Biological Evaluation Data
| Assay Type | Target | Key Modification | Result (IC₅₀) | Reference |
|---|---|---|---|---|
| Kinase Inhibition | p38 MAP kinase | 4-Fluorophenyl group | 2.1 nM | |
| Opioid Receptor | κ-opioid receptor | Trifluoromethyl group | 0.8 μM |
Notes
- All answers prioritize methodological rigor and avoid commercial considerations.
- Contradictions in evidence were not observed; sources complementarily address synthesis, characterization, and application.
- Unreliable sources (e.g., ) were excluded per instructions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
